2'-Chloro-4'-fluoroacetanilide
Overview
Description
2’-Chloro-4’-fluoroacetanilide is an organic compound with the molecular formula C8H7ClFNO. It is a derivative of acetanilide, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 2’ and 4’ positions, respectively. This compound is known for its applications in various chemical and pharmaceutical industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-4’-fluoroacetanilide typically involves the acetylation of 2-chloro-4-fluoroaniline. The process begins with the reaction of 2-chloro-4-fluoroaniline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2’-Chloro-4’-fluoroacetanilide can be scaled up by optimizing the reaction conditions. This includes maintaining the appropriate temperature, pressure, and reaction time to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2’-Chloro-4’-fluoroacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed:
Substitution Reactions: Products include various substituted acetanilides.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
2’-Chloro-4’-fluoroacetanilide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2’-Chloro-4’-fluoroacetanilide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Chloro-4-fluoroaniline: A precursor in the synthesis of 2’-Chloro-4’-fluoroacetanilide.
4’-Chloro-2’-fluoroacetanilide: A structural isomer with different substitution patterns.
2-Bromo-4’-fluoroacetanilide: A similar compound with bromine instead of chlorine.
Uniqueness: 2’-Chloro-4’-fluoroacetanilide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULZFLOGABTQFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343387 | |
Record name | 2'-Chloro-4'-fluoroacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399-35-9 | |
Record name | N-(2-Chloro-4-fluorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=399-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Chloro-4'-fluoroacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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